ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate
Description
Properties
IUPAC Name |
ethyl 2-[(3-chloropyrazin-2-yl)-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-3-15-7(14)6-13(2)9-8(10)11-4-5-12-9/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMIVUIBLRMBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate with four analogs:
Key Observations:
Pyrazine vs. Pyridine/Phenyl Backbones: The target compound’s pyrazine ring (N-rich heterocycle) offers distinct electronic properties compared to pyridine (in ) or phenyl (in ) systems. The chlorine at the 3-position enhances electrophilicity, favoring nucleophilic substitution reactions .
Functional Group Impact :
- Ester vs. Amide/Sulfonyl Groups : The target’s ethyl ester group is more hydrolytically labile than the amide () or sulfonyl () moieties in analogs, affecting metabolic stability.
- Trifluoromethyl (CF₃) Effects : Compounds like and leverage CF₃ for enhanced binding affinity (via hydrophobic interactions) and resistance to oxidative metabolism .
Synthetic Accessibility: Amide derivatives (e.g., ) are synthesized via coupling agents (e.g., chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate) with moderate yields (~43%) . The target compound likely requires similar methods, though yields may vary due to steric hindrance from the N-methyl group.
Biological Activity
Ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising an ethyl ester group, a chloropyrazine moiety, and a methylglycine component. These structural elements contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that chloropyrazine derivatives can possess antimicrobial effects, which may extend to this compound.
- Antitumor Activity : Some derivatives of pyrazine compounds have demonstrated potential antitumor activity in preclinical studies.
- Enzyme Inhibition : The presence of the chloropyrazine ring may allow for interactions with specific enzymes, potentially leading to inhibition pathways beneficial in treating diseases like cancer or infections.
Research Findings and Case Studies
- Antimicrobial Activity : A study exploring the antimicrobial efficacy of chloropyrazine derivatives found that certain compounds exhibited significant inhibition against gram-positive and gram-negative bacteria. This suggests that this compound could be further investigated for similar properties.
- Antitumor Potential : In vitro studies on related pyrazine compounds revealed promising results in inhibiting tumor cell proliferation. For instance, specific derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
- Mechanistic Insights : Investigations into the mechanism of action have indicated that chloropyrazine derivatives may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a possible therapeutic application for this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 2-(3-chlorophenyl)-2-cyanoacetate | Chlorophenyl instead of chloropyrazine | Exhibits distinct electronic properties affecting reactivity. |
| Ethyl 2-(4-chloroquinolin-3-yl)-2-cyanoacetate | Quinoline structure | Known for potent antimalarial activities. |
| Ethyl 2-(5-bromothiazol-2-yl)-2-cyanoacetate | Thiazole ring | Demonstrates significant antifungal properties. |
This table highlights how the unique chloropyrazine moiety in this compound may confer distinct biological activities compared to other derivatives.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate typically involves:
- Preparation or procurement of the key intermediate (3-chloropyrazin-2-yl)methanamine or its derivatives.
- Introduction of the N-methylglycinate moiety via amide bond formation or nucleophilic substitution.
- Esterification to form the ethyl ester functionality.
- Use of protecting groups and coupling reagents to facilitate selective reactions.
Key Intermediate Preparation: (3-Chloropyrazin-2-yl)methanamine
The intermediate (3-chloropyrazin-2-yl)methanamine hydrochloride is a crucial precursor. Its preparation and handling are well documented:
- It is often obtained as a hydrochloride salt to improve stability and handling.
- High yields (~84%) have been reported when coupling this intermediate with carboxylic acid derivatives using peptide coupling reagents like HATU in dichloromethane under mild conditions (0 °C to room temperature) with triethylamine as base.
| Parameter | Details |
|---|---|
| Starting Material | (3-Chloropyrazin-2-yl)methanamine hydrochloride |
| Coupling Reagent | HATU |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Yield | 73-84.4% |
| Purification | Silica gel chromatography |
Formation of Ethyl N-methylglycinate Moiety
The incorporation of the N-methylglycinate group can be achieved by:
- Reaction of the amine intermediate with ethyl bromoacetate or ethyl chloroacetate under basic conditions to form the ethyl glycine ester derivative.
- Alternatively, direct amidation using N-methylglycine derivatives protected as esters.
Titanium(IV) isopropoxide catalysis combined with ethylmagnesium bromide (a Grignard reagent) in tetrahydrofuran (THF) or diethyl ether under inert atmosphere has been shown effective in analogous syntheses of ethyl aminoacetate derivatives. Typical reaction conditions include:
| Parameter | Details |
|---|---|
| Catalyst | Titanium(IV) isopropoxide |
| Reagent | Ethylmagnesium bromide (3.0 M in THF or Et2O) |
| Solvent | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | 0 to 35 °C |
| Atmosphere | Nitrogen (inert) |
| Reaction Time | 12 to 24 hours |
| Yield | 60-84% (depending on substrate and conditions) |
| Workup | Quenching with saturated ammonium chloride, extraction, drying, and column chromatography |
Coupling and Protection Strategies
To avoid side reactions and improve selectivity:
- Protective groups such as carbobenzyloxy (Cbz) on amines or other functional groups are employed during synthesis.
- Coupling reagents like HATU facilitate amide bond formation with high efficiency.
- Bases such as N-ethyl-N,N-diisopropylamine or triethylamine neutralize acids formed during coupling.
These strategies are crucial when synthesizing complex derivatives involving pyrazine rings and glycine esters.
Representative Preparation Scheme (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | (3-Chloropyrazin-2-yl)methanamine HCl + (S)-Cbz-piperidine carboxylic acid + TEA + HATU in DCM at 0 °C to RT | 84.4 | Formation of protected amide intermediate |
| 2 | Deprotection and reaction with ethyl bromoacetate or ethylmagnesium bromide + Ti(OiPr)4 in THF/Et2O at 0-35 °C under N2 | 60-84 | Introduction of ethyl N-methylglycinate moiety |
| 3 | Purification by silica gel chromatography | - | Ensures product purity |
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) monitors reaction progress.
- Column chromatography (silica gel) purifies intermediates and final products.
- LC-MS and NMR confirm molecular structure and purity.
- Typical solvents for purification include ethyl acetate, hexane, and dichloromethane mixtures.
Summary Table of Preparation Conditions and Yields
| Compound/Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| (3-Chloropyrazin-2-yl)methanamine hydrochloride | Coupling with acid + HATU + TEA in DCM | 73-84.4 | Mild conditions, high efficiency |
| Ethyl 2-(dibenzylamino)acetate (analog) | Ti(OiPr)4 + EtMgBr in THF/Et2O, 0-35 °C | 60-84.3 | Model for glycine ester formation |
| Ethyl N-methylglycinate derivatives | Amidation, esterification, protection steps | 60-85 | Multi-step synthesis |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate to improve yield and purity?
- Methodological Answer : Synthesis optimization should employ factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can isolate critical parameters affecting yield . Parallel purification techniques (e.g., column chromatography, recrystallization) should be tested to enhance purity. Structural analogs like methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate () provide insights into functional group compatibility and reaction kinetics.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions on the pyrazine ring and glycinate backbone. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity, while differential scanning calorimetry (DSC) determines thermal stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA-compliant guidelines for chlorinated pyrazine derivatives: use fume hoods to mitigate inhalation risks, nitrile gloves to prevent dermal exposure, and emergency eyewash stations. Combustion hazards require CO₂ or dry chemical fire extinguishers. Spill containment should use inert absorbents (e.g., vermiculite) followed by neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the 3-chloropyrazine moiety in biological or catalytic activity?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O or deuterium) in kinetic isotope effect (KIE) studies can track bond-breaking steps in enzymatic or catalytic reactions. Competitive inhibition assays using structural analogs (e.g., ) identify binding site interactions. Density functional theory (DFT) calculations model electronic effects of the chloro-substituent on reaction pathways .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics simulations (GROMACS) can predict binding affinities to enzymes like kinases or proteases. Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonding with the glycinate ester). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers address contradictions in reported data on the compound’s solubility and stability?
- Methodological Answer : Conduct systematic stability studies under varied conditions (pH, temperature, light exposure) using accelerated stability testing (ICH Q1A guidelines). Compare solubility in aprotic (DMSO) vs. protic (ethanol) solvents via shake-flask method. Conflicting data may arise from polymorphic forms; use X-ray crystallography or powder XRD to identify crystalline variations .
Data Presentation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
